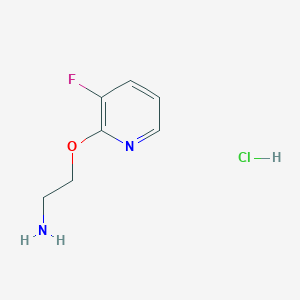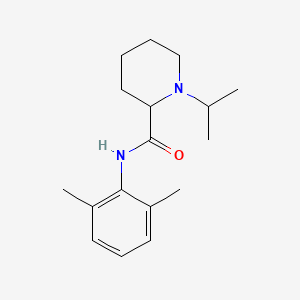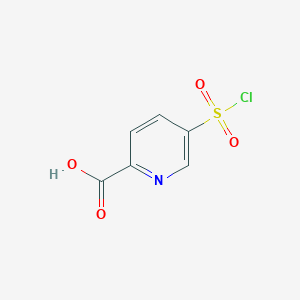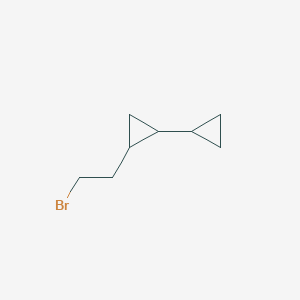![molecular formula C17H26N2O2 B12315263 tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fenilpiperidin-3-il)metil]carbamato de terc-butilo: es un compuesto químico con la fórmula molecular C17H26N2O2. Es un derivado de la piperidina, un anillo de seis miembros que contiene nitrógeno, y se utiliza a menudo en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-[(2-fenilpiperidin-3-il)metil]carbamato de terc-butilo normalmente implica la reacción de carbamato de terc-butilo con un derivado de piperidina. Las condiciones de reacción suelen incluir el uso de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleófila .
Métodos de producción industrial: Los métodos de producción industrial de este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. El proceso está optimizado para minimizar los residuos y reducir los costes de producción .
Análisis De Reacciones Químicas
Tipos de reacciones:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Hidruro de aluminio y litio, borohidruro de sodio
Sustitución: Diversos nucleófilos en función del producto deseado
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Química: En química, el N-[(2-fenilpiperidin-3-il)metil]carbamato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Se utiliza a menudo en el desarrollo de nuevos fármacos y agroquímicos .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones entre pequeñas moléculas y dianas biológicas. Puede servir como ligando en estudios de unión y ayudar a dilucidar los mecanismos de acción de diversos procesos biológicos .
Medicina: En medicina, el N-[(2-fenilpiperidin-3-il)metil]carbamato de terc-butilo se investiga por sus posibles aplicaciones terapéuticas. Puede utilizarse en el desarrollo de nuevos fármacos para tratar diversas enfermedades, incluidos los trastornos neurológicos y el cáncer .
Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo convierten en un producto valioso en la fabricación de polímeros, revestimientos y otros materiales avanzados .
Mecanismo De Acción
El mecanismo de acción del N-[(2-fenilpiperidin-3-il)metil]carbamato de terc-butilo implica su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, modulando su actividad e influyendo en diversas vías bioquímicas. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
- Carbamato de terc-butilo (2-piperidin-3-iletil)
- N-metil-N-[(3R)-piperidin-3-il]carbamato de terc-butilo
- Carbamato de terc-butilo (2-metoxipiridin-3-il)metil
Comparación: Si bien estos compuestos comparten similitudes estructurales con el N-[(2-fenilpiperidin-3-il)metil]carbamato de terc-butilo, difieren en sus grupos funcionales específicos y en la arquitectura molecular general. Por ejemplo, la presencia de diferentes sustituyentes en el anillo de piperidina puede influir en la afinidad de unión del compuesto a las dianas biológicas y en sus propiedades farmacocinéticas generales .
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20) |
Clave InChI |
DDEOZOPWFGVBFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)










![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
